

Clinical Evidence of Buparlisib Efficacy & PIK3CA Mutation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Buparlisib

CAS No.: 944396-07-0

Cat. No.: S548230

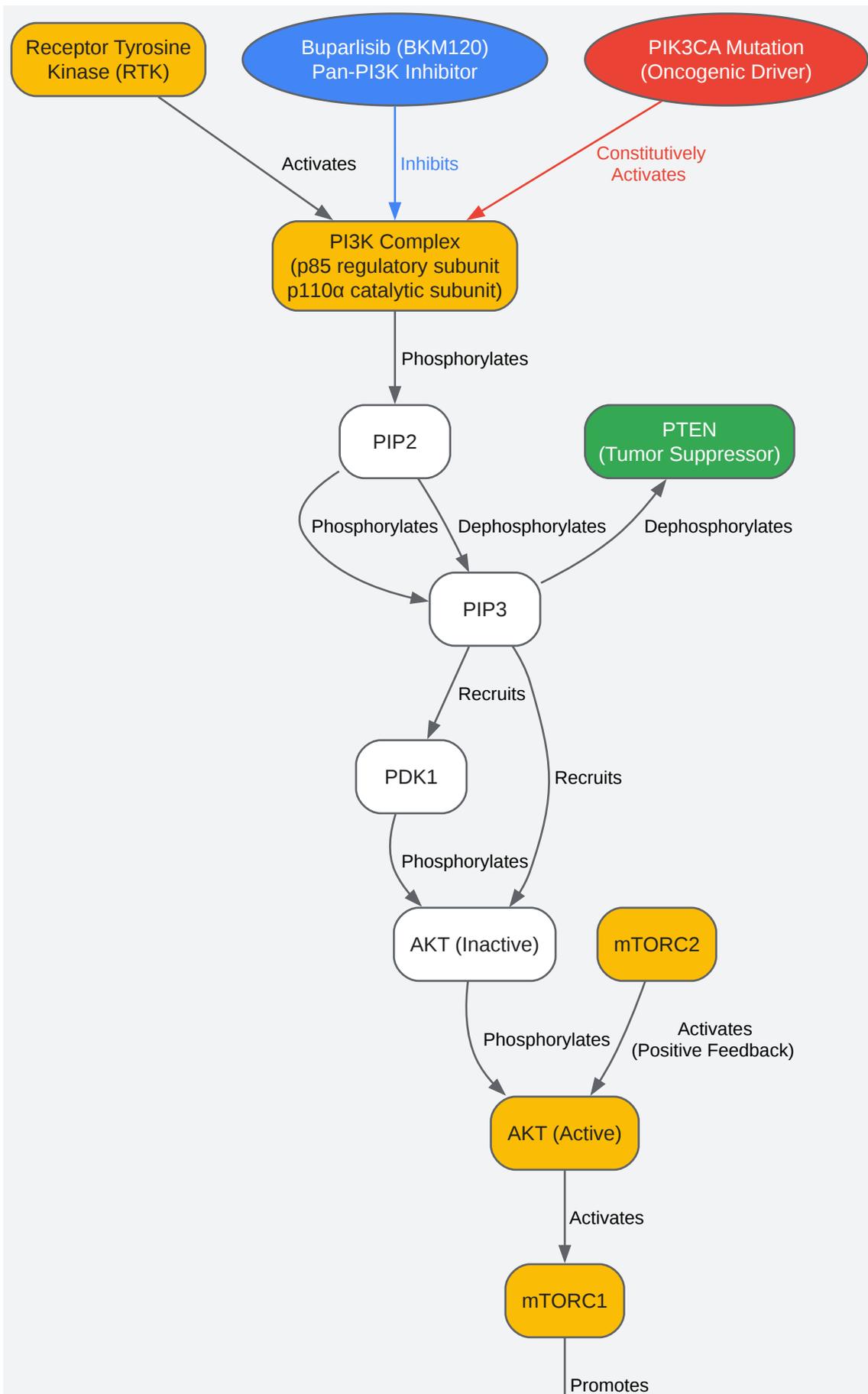
[Get Quote](#)

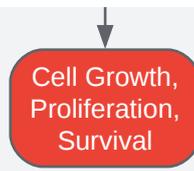
Cancer Type / Context	Clinical Setting	Evidence of Efficacy & Relationship with PIK3CA Mutation
HR+/HER2- Breast Cancer (with Letrozole)	Phase Ib Trial	Mutations in PIK3CA and MAP3K1 were associated with clinical benefit; Luminal A subtype was a strong predictor of response [1].
HR+/HER2- Breast Cancer (with Capecitabine)	Phase I Trial	Modest activity observed; unexpected low rate of <i>PIK3CA</i> mutations (3/17) made biomarker analysis inconclusive [2].
Triple-Negative Breast Cancer (TNBC)	Phase II Monotherapy Trial	No confirmed objective responses; alterations in PI3K pathway genes did not predict for clinical benefit [3].
Urothelial Carcinoma	Phase II Monotherapy Trial	Modest activity; response was not robustly predicted by <i>TSC1</i> or <i>PIK3CA</i> alterations alone [4].

PI3K Pathway & Mechanism of Buparlisib

Buparlisib (BKM120) is an oral, **pan-class I PI3K inhibitor** that targets all four catalytic subunit isoforms (p110 α , p110 β , p110 γ , p110 δ) by competitively binding to the ATP-binding site [5]. It primarily exerts its anticancer effects by inhibiting the hyperactivated PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to suppressed proliferation, induced apoptosis, and inhibited angiogenesis [5].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **buparlisib**.





[Click to download full resolution via product page](#)

This pathway illustrates how **buparlisib** targets the core of the PI3K signaling cascade. **PIK3CA** mutations, which frequently occur in the helical (E542K, E545K) or kinase (H1047R) domains, lead to constitutive activation of the p110 α catalytic subunit, resulting in pathway hyperactivation and oncogenesis [6].

Predictive Biomarkers Beyond PIK3CA

The presence of a **PIK3CA** mutation alone is an inconsistent predictor of **buparlisib** response. Research indicates that co-alterations and molecular context are critical:

- **Co-mutation with MAP3K1 in HR+ Breast Cancer:** In a phase Ib trial of **buparlisib** and letrozole, patients whose tumors harbored both **PIK3CA** and inactivating **MAP3K1** mutations had a significantly higher likelihood of clinical benefit (71%) compared to those with neither mutation (11%) [1].
- **Luminal A Intrinsic Subtype:** In the same trial, nearly all patients deriving clinical benefit had tumors classified as the **Luminal A** intrinsic subtype. This suggests that **PIK3CA** and **MAP3K1** mutations may serve as a genomic marker for this more responsive, less aggressive subtype [1].
- **TSC1 Alterations in Urothelial Carcinoma:** Some activity was observed in patients with **TSC1** loss-of-function alterations, though this was not a robust predictor, indicating that the pattern of co-alterations influences sensitivity [4].

Experimental & Clinical Protocol Insights

Here are key methodological considerations for evaluating **buparlisib** sensitivity, derived from the clinical trials analyzed:

- **Combination Therapy is Key:** **Buparlisib** shows the most promising efficacy not as a monotherapy, but in rational combinations that counteract feedback loops and address resistance.
 - **With Endocrine Therapy:** Preclinical models show **buparlisib** synergizes with tamoxifen in ER+ breast cancer cells, inducing apoptosis and attenuating tumor growth in vivo [7].
 - **With Chemotherapy:** The phase I trial combined **buparlisib** (100 mg daily) with capecitabine (1000 mg/m² twice daily for 2 weeks, 1 week off), establishing this as the maximum tolerated dose (MTD) [2].

- **Pharmacokinetic Interactions:** When combined with capecitabine, a significant increase in **buparlisib** plasma concentration was observed, underscoring the need for therapeutic drug monitoring in combination regimens [2].
- **Handling Toxicity for Dose Continuity:** The efficacy of **buparlisib** is often limited by its toxicity profile. Management strategies are crucial:
 - **Metabolic:** Monitor fasting glucose and liver function (AST/ALT); manage hyperglycemia with oral agents [2] [8].
 - **Psychiatric:** Screen for mood disorders using validated tools (e.g., PHQ-9, GAD-7) at baseline and during treatment due to risks of depression, anxiety, and mood alterations [3] [4].
 - **General:** Common grade 3 toxicities include diarrhea, rash, and fatigue. Protocol-defined dose reductions (e.g., to 80 mg or 60 mg daily) are standard for managing adverse events [2] [3].

Future Directions & Clinical Relevance

The field is moving towards more selective PI3K inhibition to improve the therapeutic window. The recent **INAVO120** phase III trial demonstrated a significant overall survival benefit with **inavolisib**, a PI3K α -selective inhibitor that also degrades mutant p110 α , combined with palbociclib and fulvestrant in PIK3CA-mutated HR+/HER2- breast cancer [8]. This highlights that while **buparlisib** paved the way, next-generation inhibitors may offer superior efficacy and tolerability.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PIK3CA and MAP3K1 alterations imply luminal A status ... [nature.com]
2. A Phase I Trial of the PI3K Inhibitor Buparlisib Combined With ... [pmc.ncbi.nlm.nih.gov]
3. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K ... [breast-cancer-research.biomedcentral.com]
4. A Phase II Trial of Buparlisib in Patients with Platinum ... [pmc.ncbi.nlm.nih.gov]
5. Research update on the anticancer effects of buparlisib [pmc.ncbi.nlm.nih.gov]

6. The Effect and Treatment of PIK3CA Mutations in Breast ... [pmc.ncbi.nlm.nih.gov]

7. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and ... [nature.com]

8. Triplet combination for metastatic breast cancer [vhio.net]

To cite this document: Smolecule. [Clinical Evidence of Buparlisib Efficacy & PIK3CA Mutation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548230#buparlisib-pik3ca-mutation-sensitivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com